6-Methoxyquinolin-4-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxyquinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYYMQLTULYZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 6 Methoxyquinolin 4 Amine Hydrochloride
Classical and Contemporary Synthesis Approaches to 6-Methoxyquinolin-4-amine and its Core Structure
The construction of the 6-methoxyquinoline (B18371) framework can be achieved through several established and modern synthetic methodologies. These approaches offer varying degrees of efficiency, substrate scope, and operational simplicity.
Skraup Synthesis and its Modifications
The Skraup synthesis, a classic method for quinoline (B57606) synthesis, involves the reaction of an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. molbase.com In the context of 6-methoxyquinoline, p-anisidine (B42471) serves as the aniline component. The traditional Skraup reaction is notoriously vigorous and can lead to low yields due to charring and polymerization of intermediates. google.com
To mitigate these issues, modifications have been developed. One improved method involves the addition of ferrous sulfate (B86663) and boric acid as inhibitors to control the reaction's intensity, thereby increasing the yield. google.com The process typically involves heating p-anisidine, glycerol, p-nitrotoluene (as the oxidizing agent), ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. The reaction mixture is heated to around 140°C for several hours. Following neutralization and workup, 6-methoxyquinoline can be obtained in good yield. google.com
Table 1: Modified Skraup Synthesis of 6-Methoxyquinoline
| Reactants | Reagents | Conditions | Product | Yield |
|---|
Reduction of Nitroquinoline Precursors
A common and effective strategy for introducing an amino group onto the quinoline ring is through the reduction of a nitro precursor. For the synthesis of 6-methoxyquinolin-4-amine, the key intermediate is 6-methoxy-4-nitroquinoline. The synthesis of this precursor can be challenging, but once obtained, its reduction to the corresponding amine is typically straightforward.
The reduction of the nitro group can be accomplished using various reducing agents. A widely used method involves the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, often in an alcoholic solvent. This method is generally efficient and provides the desired aminoquinoline in high yield. Other reducing systems, such as catalytic hydrogenation over palladium on carbon (Pd/C) or iron powder in acidic solution, can also be employed.
A general procedure involves dissolving 6-methoxy-4-nitroquinoline in a suitable solvent like ethanol (B145695), followed by the addition of a reducing agent such as tin(II) chloride in concentrated hydrochloric acid. The reaction is typically stirred at an elevated temperature until the reduction is complete. After workup, which usually involves basification to liberate the free amine followed by extraction, the 6-methoxyquinolin-4-amine can be isolated and subsequently converted to its hydrochloride salt if desired.
Multicomponent Reaction Strategies
Modern synthetic chemistry has seen the rise of multicomponent reactions (MCRs) as a powerful tool for the rapid construction of complex molecules in a single step. The Doebner reaction, a classic MCR, provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not a direct synthesis of 6-methoxyquinolin-4-amine, this approach can be used to generate a 6-methoxyquinoline core that can be further functionalized. For instance, the reaction of p-anisidine, an appropriate aldehyde, and pyruvic acid would yield a 6-methoxyquinoline-4-carboxylic acid derivative. This could then potentially be converted to the desired amine through a Curtius, Hofmann, or Schmidt rearrangement.
More contemporary MCRs, such as the Ugi four-component reaction, offer versatile pathways to highly substituted scaffolds. nih.gov While direct synthesis of 6-methoxyquinolin-4-amine via an MCR is not commonly reported, the principles of MCRs could be applied to generate precursors that can be elaborated to the target compound.
Derivatization Strategies for the 6-Methoxyquinolin-4-amine Moiety
The 4-amino group of 6-methoxyquinolin-4-amine is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Amide Formation via Acylation of the Amino Group
The formation of an amide bond through the acylation of the 4-amino group is a fundamental and widely utilized derivatization strategy. This can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides.
The reaction of 6-methoxyquinolin-4-amine with an acyl chloride, for example, benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, readily affords the corresponding N-acylated derivative. researchgate.net Similarly, acid anhydrides can be employed, often with a catalyst, to achieve the same transformation. The choice of solvent and base is crucial to ensure the reaction proceeds efficiently and to neutralize the acidic byproduct (e.g., HCl).
Table 2: Representative Acylation Reactions of 6-Methoxyquinolin-4-amine
| Acylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Benzoyl Chloride | Pyridine/Triethylamine | Dichloromethane | N-(6-methoxyquinolin-4-yl)benzamide |
| Acetic Anhydride | Pyridine | Dichloromethane | N-(6-methoxyquinolin-4-yl)acetamide |
Nucleophilic Substitution Reactions at the Amino Function
The lone pair of electrons on the nitrogen of the 4-amino group makes it nucleophilic, enabling it to participate in various substitution reactions. A common example is the reaction with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk
The reaction of 6-methoxyquinolin-4-amine with an alkyl halide, such as chloroethane, would be expected to yield the N-ethyl derivative. However, these reactions can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific reaction conditions and stoichiometry control are necessary. The use of a large excess of the amine can favor the formation of the mono-alkylated product. chemhume.co.uk
Reductive amination provides an alternative and more controlled method for N-alkylation. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Table 3: Nucleophilic Substitution Reactions at the 4-Amino Group
| Electrophile | Reaction Type | Product (Expected) |
|---|---|---|
| Chloroethane | N-Alkylation | N-Ethyl-6-methoxyquinolin-4-amine |
Hybrid Molecule Synthesis Incorporating the 6-Methoxyquinoline-4-amine Core
The 6-methoxyquinolin-4-amine scaffold serves as a crucial building block in the synthesis of a diverse array of hybrid molecules. This core structure is frequently derivatized to enhance or introduce new biological activities by combining it with other pharmacologically relevant moieties. The following sections detail the synthetic methodologies for creating various hybrid molecules based on this quinoline core.
Quinoline-Chalcone Derivative Synthesis
The synthesis of quinoline-chalcone derivatives often involves a multi-step process. nih.govnih.gov A common strategy begins with the reaction of a substituted 4-aminoacetophenone with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) in ethanol, to form chalcone (B49325) intermediates. nih.gov These intermediates, which contain a reactive α,β-unsaturated ketone system, are then subjected to a substitution reaction with a 4-chloroquinoline (B167314) derivative, such as 4-chloro-6-methoxyquinoline. This step is typically carried out in the presence of an acid catalyst, like hydrochloric acid, in a suitable solvent like ethanol at elevated temperatures. nih.gov
Alternatively, a convergent synthesis can be employed where 4,7-dichloroquinoline (B193633) is first reacted with a diamine linker. nih.gov The resulting N-(7-chloroquinolin-4-yl)alkyldiamine is then condensed with 4-acetylbenzenesulfonyl chloride. The final step involves a Claisen-Schmidt condensation of the acetyl group with a variety of benzaldehyde (B42025) derivatives in the presence of a base to yield the target quinoline-chalcone hybrids. nih.gov
The general synthetic approach is versatile, allowing for the introduction of a wide range of substituents on both the chalcone and quinoline moieties, leading to a library of derivatives for biological evaluation. nih.govorganic-chemistry.org
| Reaction Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Chalcone Formation | 4-aminoacetophenone, Aromatic aldehydes | NaOH, EtOH, 25 °C | Chalcone intermediates |
| Quinoline Coupling | Chalcone intermediates, 4-chloro-2-methylquinoline | HCl, EtOH, 80 °C | Target quinoline-chalcone derivatives |
Quinoline-Thiazolidinone Urea (B33335) Conjugation
The synthesis of quinoline-thiazolidinone urea conjugates involves a strategic combination of different chemical transformations. nih.govnih.gov A key starting material is a substituted 4-chloroquinoline, for instance, 7-(benzyloxy)-4-chloro-6-methoxyquinoline. This is reacted with an appropriate aminophenyl derivative, such as 2-fluoro-4-nitroaniline, in the presence of a catalytic amount of concentrated hydrochloric acid to yield a quinoline-amine intermediate. nih.gov
Subsequent steps focus on the construction of the thiazolidinone urea moiety. This typically involves a series of reactions to introduce the urea linkage and the thiazolidinone ring. The design of these conjugates often aims to position hydrogen bond donors and acceptors in specific spatial arrangements to facilitate interactions with biological targets. nih.gov The synthetic route allows for modifications at various positions, including the substitution pattern on the phenyl ring and the quinoline core, to optimize biological activity. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |
|---|---|---|---|---|---|
| 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | 2-Fluoro-4-nitroaniline | Concentrated HCl | Isopropanol | Reflux | 7-(Benzyloxy)-N-(2-fluoro-4-nitrophenyl)-6-methoxyquinolin-4-amine |
Quinoline-Tetrazole Hybrid Synthesis
The synthesis of quinoline-tetrazole hybrids can be achieved through various synthetic routes, often utilizing multicomponent reactions. mdpi.comchemrestech.com One common approach is the Ugi-azide reaction. This reaction involves combining a quinoline-amine, an aldehyde, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide. For instance, 6-methoxyquinolin-8-amine can be reacted with an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide in methanol (B129727) to afford the desired quinoline-tetrazole hybrid. mdpi.com This method allows for the introduction of diverse substituents on the linker between the quinoline and tetrazole moieties by varying the aldehyde component. mdpi.com
Another strategy involves the conversion of a suitable quinoline precursor into a tetrazole ring. For example, a 2-chloroquinoline-3-carbaldehyde (B1585622) can be treated with sodium azide in a solvent like DMSO with acetic acid to form a tetrazolo[1,5-a]quinoline (B14009986) intermediate. chemrestech.com This intermediate can then be further functionalized. The fusion of the quinoline and tetrazole rings is known to modulate the biological properties of the resulting hybrid molecule. chemrestech.com
| Quinoline Component | Aldehyde Component | Isocyanide | Azide Source | Solvent | Product |
|---|---|---|---|---|---|
| 6-Methoxyquinolin-8-amine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | Trimethylsilyl azide | Methanol | N-((4-Fluorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine |
Cinchona Alkaloid-Based Derivative Synthesis (e.g., Quinine (B1679958) and Quininamine Hydrochloride Analogues)
The synthesis of derivatives based on Cinchona alkaloids, such as quinine, often involves the modification of the alkaloid's core structure to incorporate the 6-methoxyquinoline moiety. researchgate.netnih.gov These syntheses can be complex, leveraging the inherent chirality of the Cinchona alkaloids. nih.gov
A key strategy involves the preparation of novel Cinchona alkaloid derivatives that can be further functionalized. For example, 6'-amino-cinchonine and 6'-amino-cinchonidine, which contain a primary amino group on the quinoline ring system, serve as versatile intermediates. nih.gov This amino group can be converted to an azide via a diazotization reaction followed by treatment with sodium azide. nih.gov The resulting azido-Cinchona derivatives can then undergo [3+2] Huisgen cycloaddition reactions with various alkynes to introduce triazole-containing functionalities. nih.gov This approach allows for the creation of a wide range of complex hybrid molecules that combine the structural features of Cinchona alkaloids and other heterocyclic systems. researchgate.net
Amino Acid and Peptide Conjugations of Quinoline-Amino Derivatives
The conjugation of amino acids and peptides to quinoline-amino derivatives is a strategy employed to enhance the biocompatibility and target specificity of the parent molecule. The synthesis of these conjugates typically involves standard peptide coupling methodologies. frontiersin.orgnih.govmasterorganicchemistry.com
A general approach utilizes solid-phase peptide synthesis (SPPS). nih.govluxembourg-bio.com The synthesis can be initiated by coupling a protected C-terminal amino acid to a functionalized quinoline derivative, such as 6-amino-2-cyanobenzothiazole, which can be considered a precursor to a quinoline-like structure in the context of luciferin (B1168401) chemistry. frontiersin.org The resulting conjugate is then attached to a solid support (resin). nih.gov The peptide chain is subsequently elongated in a stepwise manner by adding protected amino acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. masterorganicchemistry.comluxembourg-bio.com Protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are used to prevent unwanted side reactions at the N-terminus of the growing peptide chain and are selectively removed at each step. masterorganicchemistry.com Finally, the peptide-quinoline conjugate is cleaved from the resin. luxembourg-bio.com
Derivatization with Specific Targeting Moieties (e.g., Celastrol (B190767) Linkages)
The derivatization of the 6-methoxyquinolin-4-amine core with specific targeting moieties, such as celastrol, aims to create hybrid molecules with enhanced or synergistic biological activities. Celastrol, a natural pentacyclic triterpenoid, possesses a carboxylic acid group that is a common site for modification. nih.govnih.gov
The synthesis of these conjugates typically involves the formation of an amide or ester linkage between the quinoline moiety and celastrol. For instance, the carboxylic acid of celastrol can be activated using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in the presence of a base like triethylamine. nih.gov The activated celastrol is then reacted with an amino-functionalized quinoline derivative to form a stable amide bond. Alternatively, an ester linkage can be formed by reacting celastrol with a halo-functionalized quinoline derivative in the presence of a base like sodium bicarbonate in a solvent such as DMF. nih.gov These synthetic strategies allow for the creation of targeted derivatives for various therapeutic applications. nih.gov
Advanced Synthetic Approaches for Analogues and Metabolites
The development of novel therapeutic agents often necessitates the synthesis of not only the primary drug candidate but also its analogues and metabolites. This allows for a comprehensive understanding of the structure-activity relationship (SAR), pharmacokinetic, and pharmacodynamic profiles. Advanced synthetic strategies are therefore crucial for accessing these structurally related compounds, including preclinical candidate metabolites and analogues with varied substituents.
Synthesis of Preclinical Candidate Metabolites
While specific preclinical candidate metabolites of 6-Methoxyquinolin-4-amine hydrochloride are not extensively detailed in publicly available literature, the general metabolic pathways for quinoline-based compounds can inform the synthetic approaches to potential metabolites. Metabolic transformations of aromatic and heteroaromatic rings often involve oxidation, hydroxylation, and demethylation. For 6-methoxyquinolin-4-amine, likely metabolic sites include the quinoline ring and the methoxy (B1213986) group.
The synthesis of hydroxylated metabolites, for instance, can be approached by utilizing starting materials with appropriately positioned hydroxyl groups or by introducing them at a later stage through regioselective oxidation. For example, the synthesis of a potential metabolite hydroxylated at the 5- or 7-position would require a different synthetic route, possibly starting from a substituted aminophenol.
O-demethylation of the 6-methoxy group is another probable metabolic pathway, leading to the formation of 4-amino-6-hydroxyquinoline. The synthesis of this metabolite can be achieved by employing a starting material with a protected hydroxyl group at the 6-position, which is deprotected in the final step of the synthesis. Alternatively, direct demethylation of this compound can be attempted using various reagents, although this may present challenges in terms of selectivity and yield.
The synthesis of these potential metabolites is critical for their pharmacological and toxicological evaluation during preclinical development.
Exploration of Substituent Effects on Synthetic Yield and Purity
The synthesis of 6-methoxyquinolin-4-amine analogues involves the introduction of various substituents on the quinoline core to probe their effect on biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the synthetic yield and purity of the final compounds.
A common method for the synthesis of 4-aminoquinoline (B48711) derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine. frontiersin.orgnih.gov The reactivity of the 4-chloroquinoline intermediate is highly dependent on the electronic properties of the substituents on the quinoline ring.
Effect of Electron-Withdrawing Groups (EWGs):
The presence of electron-withdrawing groups (e.g., nitro, cyano) on the quinoline ring generally enhances the rate of nucleophilic aromatic substitution. These groups stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction. This often leads to higher yields and shorter reaction times. For instance, the synthesis of a 4-aminoquinoline with a nitro group at the 5- or 7-position would be expected to proceed more readily than the unsubstituted analogue.
Effect of Electron-Donating Groups (EDGs):
The following table summarizes the expected impact of substituents at various positions on the quinoline ring on the yield of the nucleophilic aromatic substitution reaction to form 4-aminoquinoline analogues.
| Substituent Position | Substituent Type | Expected Effect on Yield | Rationale |
| 5 or 7 | Electron-Withdrawing (e.g., -NO₂) | Increase | Stabilization of the Meisenheimer intermediate. |
| 5 or 7 | Electron-Donating (e.g., -CH₃) | Decrease | Destabilization of the Meisenheimer intermediate. |
| 8 | Electron-Withdrawing (e.g., -CF₃) | Increase | Inductive electron withdrawal enhances electrophilicity at C4. |
| 8 | Electron-Donating (e.g., -OCH₃) | Decrease | Inductive and mesomeric electron donation reduces electrophilicity at C4. |
It is important to note that steric effects can also play a significant role. Bulky substituents near the reaction center (C4) can hinder the approach of the nucleophile, leading to lower yields regardless of their electronic nature. Careful consideration of both electronic and steric factors is therefore essential for the efficient synthesis of a diverse library of 6-methoxyquinolin-4-amine analogues.
Biological Activity and Pharmacological Investigations of 6 Methoxyquinolin 4 Amine Hydrochloride Derivatives Preclinical Studies
Antimicrobial Research Applications
The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. Researchers have explored the activity of 6-methoxyquinolin-4-amine hydrochloride derivatives against a range of pathogenic bacteria and fungi.
Recent studies have demonstrated the antibacterial potential of novel derivatives of 6-methoxyquinolin-4-amine. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for their antimicrobial properties. Among the synthesized compounds, certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria.
One particular derivative, designated as compound 3l in a 2023 study, showed significant efficacy against Escherichia coli, a common Gram-negative bacterium. nih.gov The minimum inhibitory concentration (MIC) of this compound against E. coli was determined to be 7.812 µg/mL. nih.gov The same study also reported MIC values for this compound against other bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with MICs ranging from 125 to 500 µg/mL for most tested compounds against these bacteria. nih.gov Another derivative, compound 3d, also showed activity against E. coli with an MIC of 31.25 µg/mL. nih.gov
These findings suggest that the 6-methoxyquinoline (B18371) scaffold can be a valuable template for the development of new antibacterial agents. The mechanism of action is thought to involve the disruption of bacterial cellular processes, as evidenced by protein leakage assays which showed a significant discharge of cellular protein from E. coli after treatment with compound 3l. nih.gov
Table 1: Antibacterial Activity of Selected 6-Methoxyquinolin-4-amine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3l | Escherichia coli | 7.812 |
| 3l | Staphylococcus aureus | >125 |
| 3d | Escherichia coli | 31.25 |
The exploration of 6-methoxyquinolin-4-amine derivatives has also extended to their potential as antifungal agents. The aforementioned study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides also included an assessment of their activity against unicellular fungi.
Compound 3l, which demonstrated potent antibacterial activity, was also found to be the most effective against the fungal pathogen Candida albicans, with a reported MIC of 31.125 µg/mL. nih.gov This indicates a broad-spectrum antimicrobial potential for this particular derivative. Other compounds in the series, 3c and 3d, also showed broad-spectrum antimicrobial activity, though to a lesser extent than 3l. nih.gov
The dual antibacterial and antifungal activity of these derivatives makes them interesting candidates for further investigation, especially in the context of mixed microbial infections.
Table 2: Antifungal Activity of a Selected 6-Methoxyquinolin-4-amine Derivative
| Compound ID | Fungal Strain | MIC (µg/mL) |
|---|
Antimalarial Drug Discovery and Development
The historical success of quinoline-based drugs like chloroquine (B1663885) in treating malaria has made derivatives of 6-methoxyquinolin-4-amine a focal point of antimalarial drug discovery programs. Research has been particularly focused on overcoming the challenge of drug resistance in Plasmodium parasites.
A significant body of preclinical research has been dedicated to evaluating the efficacy of 6-methoxyquinolin-4-amine derivatives against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. A key area of this research is the activity of these compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against a panel of P. falciparum strains. mdpi.comnih.gov This compound demonstrated potent activity against CQS strains such as D10 and 3D7, as well as a range of CQR strains including V1-S, K1, W2, and FCR3. mdpi.com Impressively, MG3 maintained very high activity (IC50 < 15 nM) against an artemisinin-resistant strain. nih.gov The ability of such derivatives to circumvent chloroquine resistance is a critical attribute for a potential new antimalarial candidate. nih.gov
Table 3: In Vitro Antiplasmodial Activity of a Novel 4-Aminoquinoline (B48711) Derivative (MG3) against P. falciparum Strains
| P. falciparum Strain | Chloroquine Sensitivity | IC50 of MG3 (nM) | IC50 of Chloroquine (nM) | IC50 of Artesunate (nM) |
|---|---|---|---|---|
| D10 | Sensitive | 8.7 | 10.2 | 1.5 |
| 3D7 | Sensitive | 9.1 | 11.5 | 1.6 |
| V1-S | Resistant | 10.5 | 220.5 | 1.8 |
| K1 | Resistant | 11.2 | 245.3 | 2.1 |
| W2 | Resistant | 12.4 | 280.1 | 2.3 |
| FCR3 | Resistant | 13.1 | 310.7 | 2.5 |
To assess the in vivo efficacy of these derivatives, researchers utilize rodent models of malaria, commonly employing Plasmodium berghei and Plasmodium yoelii. These models are instrumental in determining the potential of a compound to suppress parasitemia in a living organism.
The novel 4-aminoquinoline derivative MG3 was tested in the standard four-day suppressive test in mice infected with P. berghei (a chloroquine-sensitive model), P. chabaudi, and P. yoelii (a chloroquine-resistant model). mdpi.comnih.gov The compound was administered orally and demonstrated significant dose-dependent parasite suppression. The in vivo efficacy was quantified by determining the effective dose required to inhibit parasite growth by 50% (ED50) and 90% (ED90).
Table 4: In Vivo Efficacy of a Novel 4-Aminoquinoline Derivative (MG3) in Rodent Malaria Models
| Rodent Malaria Model | Chloroquine Sensitivity | ED50 of MG3 (mg/kg/day) | ED90 of MG3 (mg/kg/day) |
|---|---|---|---|
| Plasmodium berghei | Sensitive | 4.5 | 9.8 |
A crucial aspect of preclinical evaluation is the comparison of novel compounds with existing antimalarial drugs. Such studies provide a benchmark for the potency and potential advantages of new derivatives.
In the case of the derivative MG3, its in vitro activity against P. vivax isolates was found to be superior to that of chloroquine, with an IC50 of 50.3 nM compared to 86.6 nM for chloroquine. nih.gov However, its activity was noted to be 5-6 fold lower than that of artesunate, an artemisinin (B1665778) derivative. nih.gov In vivo studies in rodent models indicated that the efficacy of MG3 was comparable to, or even better than, that of chloroquine. mdpi.comnih.gov
These comparative data are vital for positioning new this compound derivatives within the landscape of antimalarial therapies and for making informed decisions about their further development.
Antitumor and Antiproliferative Investigations
Evaluation of Cytotoxic Activity against Human Cancer Cell Lines
The antiproliferative activity of 6-methoxyquinoline derivatives and related quinoline compounds has been assessed against a panel of human cancer cell lines. Studies have demonstrated that these compounds exhibit a range of cytotoxic potencies. For instance, a series of novel quinoline derivatives showed potent cytotoxic activity against human liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC₅₀ values superior to the reference drug colchicine (B1669291). nih.gov Specifically, compounds designated as 20, 21, 22, 23, 24, 25, 26, and 28 displayed IC₅₀ values ranging from 1.78 to 9.19 µM across these cell lines. nih.gov
Another study on 5-methyl-5H-indolo[2,3-b]quinoline derivatives, which share a core quinoline structure, also reported significant cytotoxicity. The derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) showed potent activity with IC₅₀ values of 3.3 µg/mL against HepG-2 and 3.1 µg/mL against MCF-7 cells. nih.gov Furthermore, a series of quinoline-chalcone derivatives demonstrated exceptionally high potency, with IC₅₀ values between 0.009 and 0.016 µM in various cancer cell lines, including the K562 human leukemia cell line. nih.gov
| Compound Class | Cell Line | IC₅₀ Value (µM) | Source |
| Quinoline Derivatives | HepG-2 | 1.78 - 9.19 | nih.gov |
| Quinoline Derivatives | HCT-116 | 1.78 - 9.19 | nih.gov |
| Quinoline Derivatives | MCF-7 | 1.78 - 9.19 | nih.gov |
| Quinoline-Chalcone Derivative (24d) | K562 | 0.009 - 0.016 | nih.gov |
| Indoloquinoline Derivative (BAPPN) | HepG-2 | 3.3 (µg/mL) | nih.gov |
| Indoloquinoline Derivative (BAPPN) | HCT-116 | 23 (µg/mL) | nih.gov |
| Indoloquinoline Derivative (BAPPN) | MCF-7 | 3.1 (µg/mL) | nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Inhibition of Microtubule Polymerization and Colchicine Binding Site Interactions
A primary mechanism contributing to the antitumor effect of many quinoline derivatives is the disruption of microtubule dynamics. nih.govekb.egglobalresearchonline.net Microtubules are essential for cell division, and their inhibition is a clinically validated anticancer strategy. nih.gov Research has shown that certain quinoline derivatives act as potent inhibitors of tubulin polymerization by interacting with the colchicine binding site on β-tubulin. nih.govnih.govnih.gov
Docking studies predict that the quinoline moiety can act as a surrogate for the 3,4,5-trimethoxyphenyl ring of colchicine, anchoring the molecule within the binding pocket. acs.orgtandfonline.com The N-1 atom of the quinoline ring is suggested to form a critical hydrogen bond with the residue Cys241. acs.org Several studies have identified novel quinoline derivatives that inhibit tubulin polymerization with IC₅₀ values in the nanomolar range, demonstrating potency comparable to or greater than established agents like colchicine and combretastatin (B1194345) A-4 (CA-4). nih.govacs.org For example, compounds 21 and 32 in one study showed tubulin polymerization inhibitory IC₅₀ values of 9.11 and 10.5 nM, respectively. nih.gov Another quinoline derivative, compound 4c, was also found to successfully inhibit tubulin polymerization with an IC₅₀ of 17 ± 0.3 μM. nih.gov This interaction prevents the formation of the mitotic spindle, leading to a halt in cell division. nih.gov
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
By disrupting microtubule function, quinoline derivatives effectively halt the cell cycle at the G2/M phase, the transition point between the second growth phase and mitosis. acs.orgbioworld.com This effect has been consistently observed across multiple studies. Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase. nih.govnih.govresearchgate.net
For instance, a potent quinoline derivative, compound 25, was shown to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, compound 4c dramatically increased the cell population in the G2/M phase to 22.84% compared to 10.42% in untreated MDA-MB-231 breast cancer cells. nih.gov This arrest is a direct consequence of the mitotic spindle being unable to form correctly due to the inhibition of tubulin polymerization. bioworld.com The cell's internal checkpoints detect this failure and prevent the cell from proceeding into mitosis, ultimately triggering pathways that lead to cell death. researchgate.net
Apoptosis Induction Mechanisms
Cells arrested in the G2/M phase for a prolonged period typically undergo apoptosis, or programmed cell death. nih.govnih.gov Derivatives of quinoline have been shown to be potent inducers of apoptosis in various cancer cell lines. acs.orgnih.gov The mechanisms involve both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.gov
Key events observed in treated cells include:
Caspase Activation : Studies report the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. nih.govnih.gov The activation of these proteases is a central event in the apoptotic cascade. jofamericanscience.org
Mitochondrial Dysfunction : Some derivatives cause depolarization of the mitochondrial membrane and the release of cytochrome C, hallmarks of the intrinsic apoptotic pathway. acs.orgnih.gov
Modulation of Bcl-2 Family Proteins : A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is often observed, favoring apoptosis. nih.govresearchgate.net
DNA Fragmentation : The culmination of apoptosis is characterized by DNA fragmentation and the formation of apoptotic bodies, which have been visually confirmed in cells treated with quinoline compounds. nih.gov
One study using an Annexin V assay found that a lead quinoline compound induced apoptosis in HepG-2 cells at a rate thirteen times higher than in control cells. nih.gov Another investigation into a quinolinone derivative, AJ-374, confirmed apoptosis induction through both intrinsic and extrinsic pathways, which could be blocked by specific caspase inhibitors. nih.gov
Anti-metastasis and Anti-vascular Activities in in vitro Models
Beyond inhibiting proliferation, certain quinoline derivatives exhibit potential to curb cancer metastasis and vascularization. A novel quinoline-chalcone derivative, 24d, was shown to possess potent in vitro anti-metastasis and anti-vascular activities. nih.govacs.org The anti-vascular effects are linked to the compound's ability to disrupt the microtubule network in endothelial cells, which is crucial for the formation of new blood vessels (angiogenesis) that tumors need to grow. acs.org Furthermore, some quinoline-N-oxide derivatives have been noted to inhibit cancer cell migration, a key step in the metastatic process. bioworld.com
Enzyme Inhibition Studies
The quinoline scaffold serves as a foundation for designing inhibitors of various enzymes critical to cancer cell survival and proliferation.
P-glycoprotein (P-gp) Inhibition : A series of 6-methoxy-2-arylquinoline analogues were specifically designed and evaluated as inhibitors of P-glycoprotein. nih.gov P-gp is an efflux pump that contributes to multidrug resistance in cancer. Two alcoholic derivatives in this series, 5a and 5b, significantly inhibited the efflux activity of P-gp, showing 1.3-fold and 2.1-fold greater potency than the reference inhibitor verapamil, respectively. nih.gov
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition : Functionalized methoxy (B1213986) quinoline derivatives have been evaluated for their inhibitory effects on enzymes relevant to neurodegenerative diseases, which can sometimes be explored in the context of cancer. Certain derivatives showed potent inhibition of acetylcholinesterase, with IC₅₀ values as low as 3.15 µM. researchgate.net
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Diazepino-quinoline derivatives have been synthesized and tested as inhibitors of GSK-3β, an enzyme implicated in various diseases, including cancer. One compound, designated 102, exhibited significant in vitro inhibition of GSK-3β with an IC₅₀ value of 0.114 μM. ajol.info
These studies highlight the versatility of the 6-methoxyquinoline scaffold, whose derivatives can be tailored to interact with a wide range of biological targets, from structural proteins like tubulin to critical enzymes involved in cell signaling and drug resistance.
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)
The interaction of novel chemical entities with cytochrome P450 (CYP) enzymes is a critical aspect of preclinical drug development due to the potential for drug-drug interactions. While direct studies on this compound derivatives are not extensively documented in publicly available literature, research on related methoxylated compounds suggests a potential for interaction with CYP isoforms. For instance, studies on other methoxylated heterocyclic compounds have demonstrated that the position of the methoxy group can significantly influence the inhibitory selectivity and potency towards specific CYP enzymes, such as CYP1A2. fda.gov.twnih.gov The introduction of a methoxy group can alter the electronic and steric properties of a molecule, potentially leading to interactions with the active site of CYP enzymes. nih.gov For example, research on 7,8-dehydrorutaecarpine (B3061138) and its methoxylated derivatives showed that the addition of a methoxy group could enhance the selective inhibition of CYP1A2. fda.gov.tw Specifically, a hydrogen bond was observed to form between the 2-methoxyl group of 2-methoxy-7,8-dehydrorutaecarpine and the Thr113 residue of CYP1A2, contributing to its inhibitory activity. fda.gov.tw Although this does not directly describe the activity of 6-methoxyquinolin-4-amine derivatives, it highlights the principle that methoxy groups can be pivotal in directing the interaction with CYP enzymes. Further preclinical in vitro studies are necessary to fully characterize the inhibitory profile of this compound derivatives against a panel of CYP enzymes, including CYP1A2.
Hemozoin Biocrystallization Inhibition
A well-established mechanism of action for many 4-aminoquinoline-based antimalarial drugs is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline structure called hemozoin.
Derivatives of 4-aminoquinoline are known to interfere with this detoxification process. These compounds are thought to accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic free heme, which damages parasite membranes and results in its death. Given that this compound is a derivative of the 4-aminoquinoline scaffold, it is highly probable that its derivatives share this mechanism of action. Preclinical studies on various 4-aminoquinoline derivatives have consistently demonstrated their ability to inhibit the formation of β-hematin (a synthetic form of hemozoin), which correlates with their antimalarial activity.
| Compound Class | Mechanism of Action | Key Target | Expected Outcome |
|---|---|---|---|
| 4-Aminoquinoline Derivatives | Inhibition of hemozoin biocrystallization | Heme polymerase (hypothetical) / Heme detoxification pathway | Accumulation of toxic free heme, leading to parasite death |
Kinase Inhibition (e.g., HGFR, MST1R)
Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery. Preclinical research has identified certain quinoline derivatives as potent inhibitors of various kinases.
Specifically, a study on novel conjugates of quinoline and thiazolidinone urea (B33335) identified a compound, designated 10a , as a potential dual inhibitor of both Hepatocyte Growth Factor Receptor (HGFR, also known as c-Met) and Macrophage Stimulating 1 Receptor (MST1R). tandfonline.com In this preclinical study, compound 10a exhibited significant inhibitory activity with IC50 values of 0.11 μM for HGFR and 0.045 μM for MST1R. tandfonline.com HGFR and MST1R are receptor tyrosine kinases that, when dysregulated, can contribute to tumor growth, invasion, and metastasis. The ability of a quinoline-based compound to dually inhibit these two kinases suggests a potential therapeutic application in oncology. Although this study was not on this compound itself, the shared quinoline core highlights a promising area of investigation for its derivatives.
| Compound | Target Kinase | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 10a (Quinoline-thiazolidinone urea conjugate) | HGFR (c-Met) | 0.11 | tandfonline.com |
| Compound 10a (Quinoline-thiazolidinone urea conjugate) | MST1R | 0.045 | tandfonline.com |
Sarco-Endoplasmic Reticulum Ca2+ Transport ATPase (SERCA) Interactions
The Sarco-Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a crucial ion pump responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic reticulum, playing a vital role in muscle contraction and relaxation. Preclinical studies have revealed that certain 4-aminoquinoline derivatives can act as inhibitors of SERCA.
One study investigated a series of clotrimazole (B1669251) and 4-aminoquinoline derivatives and found that they inhibited the activity of rabbit sarcoplasmic reticulum Ca2+-ATPase (SERCA1) with IC50 values in the micromolar range. Two compounds, NF1442 and NF1058 , which are 4-aminoquinoline derivatives, displayed the highest affinity for SERCA1 with IC50 values of 1.3 μM and 8.0 μM, respectively. Mechanistic studies showed that these compounds interfere with the binding of Ca2+ and the subsequent Ca2+-dependent enzyme activation, which is necessary for the formation of the phosphorylated intermediate from ATP. Interestingly, the study noted that the Ca2+-independent formation of the phosphoenzyme from inorganic phosphate (B84403) was not inhibited, suggesting a specific mode of interaction with the enzyme's catalytic cycle.
| Compound | Target | IC50 Value (μM) | Mechanism of Inhibition |
|---|---|---|---|
| NF1442 | SERCA1 | 1.3 | Interference with Ca2+ binding and Ca2+-dependent enzyme activation |
| NF1058 | SERCA1 | 8.0 | Interference with Ca2+ binding and Ca2+-dependent enzyme activation |
Other Emerging Biological Activities
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. The 4-aminoquinoline scaffold, which is central to this compound, has been identified as a promising starting point for the development of novel antileishmanial agents.
Preclinical in vitro studies have demonstrated the leishmanicidal activity of various 4-aminoquinoline derivatives against Leishmania amazonensis. One study reported that the activity of these compounds was more potent against the intracellular amastigote form of the parasite, which is the clinically relevant stage, than against the promastigote form. A particular compound, AMQ-j , showed strong activity against both promastigotes and amastigotes of L. amazonensis with IC50 values of 5.9 μg/mL and 2.4 μg/mL, respectively. Further mechanistic investigations suggested that the antileishmanial action of AMQ-j is mediated by inducing depolarization of the mitochondrial membrane potential in the parasite, leading to oxidative stress and parasite death.
Another study focused on 6-methoxyquinoline derivatives, specifically 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b ), which was found to be highly effective against Leishmania donovani infections in hamsters. tandfonline.com This highlights the potential of the 6-methoxyquinoline scaffold in the development of new treatments for visceral leishmaniasis.
| Compound | Leishmania Species | Parasite Stage | IC50 Value |
|---|---|---|---|
| AMQ-j | L. amazonensis | Promastigote | 5.9 μg/mL |
| AMQ-j | L. amazonensis | Amastigote | 2.4 μg/mL |
| 1b | L. donovani | In vivo (hamster model) | Highly effective |
Immunomodulatory Effects (e.g., TLR8 Receptor Interactions)
Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system. TLR8, in particular, is involved in the recognition of single-stranded RNA from viruses, and its modulation can have significant immunomodulatory effects. Certain small molecules with a quinoline-like core structure have been identified as potent modulators of TLR7 and TLR8.
For example, imidazo[4,5-c]quinoline derivatives, such as resiquimod, are well-known TLR7/8 agonists. nih.gov These compounds stimulate the immune system by activating TLR7 and TLR8, leading to the production of pro-inflammatory cytokines. While these are not direct derivatives of 6-methoxyquinolin-4-amine, their structural similarity suggests that the quinoline scaffold could be a key pharmacophore for TLR8 interaction. Preclinical studies have explored the structure-activity relationships of various heterocyclic compounds as TLR8 agonists and antagonists, indicating that small changes to the core structure and its substituents can significantly alter the activity and selectivity for TLR7 versus TLR8. nih.gov The potential for this compound derivatives to act as immunomodulators via interaction with TLR8 is an emerging area of interest that warrants further preclinical investigation.
Structure Activity Relationship Sar Studies of 6 Methoxyquinolin 4 Amine Hydrochloride Analogues
Impact of Substituents on Quinoline (B57606) Ring Positions (e.g., C2, C4, C5, C6, C7, C8)
The biological activity of 4-aminoquinoline (B48711) analogues is highly sensitive to the nature and position of substituents on the quinoline ring. The 4-amino group itself is considered essential for activity. youtube.comnih.gov Similarly, the C5 position must generally remain unsubstituted to retain biological function. youtube.com
One of the most critical positions is C7, where the presence of an electron-withdrawing group, typically a chlorine atom, is a hallmark of many potent 4-aminoquinoline antimalarials like chloroquine (B1663885). youtube.comresearchgate.net This substituent is crucial for the inhibition of β-hematin formation, a key target in the malaria parasite. nih.govacs.org Studies have shown that the β-hematin inhibitory activity and the hematin-quinoline association constant are correlated with the electron-withdrawing capacity of the C7 substituent. nih.gov Replacing the 7-chloro group with other moieties such as bromine, a methoxy (B1213986) group, a methyl group, or a trifluoromethyl group generally leads to a decrease in antimalarial activity. nih.gov
Substitution at other positions also modulates activity. For instance, introducing a methyl group at the C3 position can result in derivatives with reduced activity but also lower toxicity. youtube.com Conversely, adding a methyl group at the C8 position typically abolishes activity. pharmacy180.com The 4-aminoquinoline nucleus itself is primarily responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), which is a necessary but not sufficient step for inhibiting its detoxification to β-hematin. acs.org
Table 1: Effect of Substituents on the Quinoline Ring of 4-Aminoquinoline Analogues
| Ring Position | Substituent/Modification | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| C3 | Methyl group | Reduces activity and toxicity. | youtube.com |
| C4 | Amino group | Essential for activity. | youtube.comnih.gov |
| C5 | Unsubstituted | Required for activity. | youtube.com |
| C7 | Chloro group (or other electron-withdrawing groups) | Optimal for antimalarial activity; crucial for inhibiting β-hematin formation. | youtube.comnih.govacs.orgnih.gov |
| C7 | Methyl group | Results in complete loss of antimalarial activity. | youtube.com |
| C7 | Br, OCH₃, CF₃ | Leads to decreased activity compared to Chloro group. | nih.gov |
| C8 | Methyl group | Abolishes activity. | pharmacy180.com |
Influence of Amino Group Modifications on Biological Efficacy
Modifications to the amino group at the C4 position and its associated side chain significantly influence the biological efficacy of 6-methoxyquinolin-4-amine analogues. The basicity of the side chain is a critical factor, as it facilitates the accumulation of the drug in acidic cellular compartments, such as the food vacuole of the malaria parasite, through a pH-trapping mechanism. acs.orgresearchgate.net Both the nitrogen of the 4-aminoquinoline and the tertiary amine in the side chain become protonated, which is essential for this accumulation and subsequent activity. nih.gov
Replacing the standard diethylamino terminal group with more metabolically stable functionalities, such as a tert-butyl group or heterocyclic rings like piperidyl, pyrrolidinyl, and morpholinyl, has been shown to substantially increase antimalarial activity. researchgate.net Furthermore, creating conjugates by modifying the amino group with cationic amino acids, such as lysine (B10760008) and ornithine, has yielded compounds with promising activity against both drug-susceptible and multidrug-resistant parasite strains. researchgate.netnih.gov These modifications can enhance lipophilicity and introduce additional cationic charges, potentially improving the drug's pharmacokinetic profile and efficacy. nih.gov However, the complete removal of the basic tertiary nitrogen atom is detrimental to antimalarial activity. researchgate.net
Table 2: Impact of Amino Group and Side Chain Modifications
| Modification Type | Specific Modification | Effect on Efficacy | Reference(s) |
|---|---|---|---|
| Terminal Amine | Replacement of diethylamino with tert-butyl or heterocyclic rings (piperidyl, pyrrolidinyl, morpholinyl) | Substantial increase in antimalarial activity. | researchgate.net |
| Side Chain Conjugation | Addition of cationic amino acids (lysine, ornithine) | Promising activity against susceptible and resistant parasite strains. | researchgate.netnih.gov |
| Side Chain Basicity | Presence of a basic tertiary amine | Crucial for drug accumulation in the parasite's food vacuole and overall activity. | nih.govacs.orgresearchgate.net |
Role of Linker Length and Composition in Hybrid Compounds
Studies have shown that shorter carbon chain linkers, typically consisting of two to three carbon atoms, are often optimal for enhancing activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov However, this is not a universal rule, as some research indicates that altering the linker length does not always have a significant effect on antimalarial activity. nih.gov
The composition and flexibility of the linker are also critical. For example, in quinoline-ferrocene hybrids, compounds with flexible linkers were found to be biologically active, whereas those with rigid linkers were not. nih.gov The basicity of the linker is another key determinant of efficacy. nih.gov A diaminoalkyl spacer, for instance, was found to be crucial for the antimalarial activity of 4-aminoquinoline–pyrimidine (B1678525) hybrids, likely because its basicity aids in the pH-trapping mechanism within the parasite's digestive vacuole. nih.gov Replacing this with a less basic alkoxy amino linker resulted in a considerable decrease in activity. nih.gov
Table 3: Influence of Linkers in 4-Aminoquinoline Hybrid Compounds
| Hybrid Type | Linker Characteristic | Influence on Biological Activity | Reference(s) |
|---|---|---|---|
| General Hybrids | Short carbon chain (2-3 atoms) | Often optimal for activity against CQ-sensitive and CQ-resistant strains. | nih.govnih.gov |
| Quinoline-Ferrocene | Flexible linker | Showed greater biological activity compared to rigid linkers. | nih.gov |
| 4-Aminoquinoline-Pyrimidine | Basicity of the alkyl chain | Crucial for antimalarial activity; less basic linkers decrease activity. | nih.gov |
| 4-Aminoquinoline-Pyrimidine | Length of carbon chain | In some cases, had no significant effect on antimalarial activity. | nih.gov |
Stereochemical Effects on Biological Activity
Stereochemistry is a fundamental aspect of molecular recognition and can have a profound impact on the biological activity of chiral compounds by influencing target binding, pharmacokinetics, and cellular uptake. nih.gov The majority of natural products are chiral, and often only one enantiomer exhibits the desired therapeutic effect. nih.gov
In the context of 4-aminoquinoline analogues, the introduction of chiral centers, particularly in the side chain, has been explored to overcome drug resistance and enhance potency. nih.gov Studies involving bisquinoline compounds, where different stereoisomers (e.g., (1R,2R)-(-), (1S,2S)-(+), (±)-trans, and cis) were synthesized and tested, revealed that these isomers exhibited potent antimalarial activity, highlighting the importance of spatial arrangement. scilit.commanchester.ac.uk
Research on other antimalarial compounds has demonstrated that stereochemistry can lead to significant differences in biological activity, with natural isomers often being the most potent. nih.gov This suggests that a stereoselective uptake mechanism might be responsible for the enhanced activity of specific isomers. nih.gov By using chiral building blocks like amino acids to generate 4-aminoquinolines with well-defined stereochemistry in their side chains, researchers can systematically investigate the role of chirality and optimize compounds for improved efficacy. nih.gov
Correlation between Chemical Structure and Specific Biological Targets
The chemical structure of 4-aminoquinoline analogues is intricately linked to their interaction with specific biological targets. For antimalarial 4-aminoquinolines, the primary mechanism of action involves disrupting the detoxification of heme within the malaria parasite's acidic digestive vacuole. researchgate.net
The SAR for this activity can be broken down by molecular component:
The 4-Aminoquinoline Nucleus : This flat, aromatic core is responsible for forming a complex with ferriprotoporphyrin IX (Fe(III)PPIX), the toxic byproduct of hemoglobin digestion. acs.orgnih.gov This interaction is a prerequisite for inhibiting its polymerization.
The C7-Substituent : An electron-withdrawing group, such as chlorine, at this position is essential for inhibiting the conversion of the Fe(III)PPIX complex into inert, crystalline hemozoin (β-hematin). nih.govacs.org There is a direct proportionality observed between the antiplasmodial activity of these compounds and their ability to inhibit β-hematin formation. nih.gov
The Basic Amino Side Chain : This component is crucial for the accumulation of the drug within the parasite's acidic food vacuole. acs.org The basic nitrogens in the side chain become protonated at the low pH of the vacuole, trapping the drug inside and allowing it to reach the high concentrations needed to interact with its heme target. nih.govresearchgate.net
Beyond malaria, the versatile 4-aminoquinoline scaffold has been explored for other therapeutic applications. For instance, against Leishmania parasites, these compounds have been shown to function as Toll-like receptor (TLR) antagonists or to induce the depolarization of the mitochondrial membrane, indicating that structural modifications can direct these analogues to different biological targets. frontiersin.org
Computational Approaches in Drug Design and Mechanism Elucidation for 6 Methoxyquinolin 4 Amine Hydrochloride Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins of known three-dimensional structure.
Ligand-Protein Interaction Profiling (e.g., Tubulin, Kinases, SERCA)
Derivatives of the quinoline (B57606) scaffold have been extensively studied as inhibitors of various protein targets crucial in disease pathways. Molecular docking studies have been instrumental in understanding how these compounds interact with key proteins like tubulin, various kinases, and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).
Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs. nih.gov Several quinoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. tandfonline.comresearchgate.net Docking studies of styrylquinoline derivatives, for instance, have revealed that these compounds fit well into the colchicine binding site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov For example, a hydroxymethyl group on a related quinoline derivative was shown to form a crucial hydrogen bond with the Asn101 residue, significantly enhancing binding affinity. tandfonline.com The 3',4',5'-trimethoxyphenyl moiety, often present in potent inhibitors, typically occupies a hydrophobic pocket within the binding site. tandfonline.com
Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-anilinoquinazoline (B1210976) scaffold, structurally related to 4-aminoquinolines, is a well-established pharmacophore for kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Docking studies have shown that these derivatives can be effectively inserted into the ATP-binding pocket of EGFR. nih.govresearchgate.net Key interactions often involve the formation of hydrogen bonds between the quinazoline (B50416) nitrogen atoms (N1 and N3) and backbone residues of the kinase hinge region, such as Met769 and Thr766. nih.govresearchgate.net Modifications at various positions of the quinoline or anilino rings are explored to optimize interactions with other residues in the active site, thereby improving potency and selectivity. nih.govmdpi.com
SERCA: The SERCA pump is responsible for transporting Ca2+ ions and is implicated in various diseases. While direct docking studies of 6-Methoxyquinolin-4-amine hydrochloride derivatives with SERCA are not extensively documented, studies on other SERCA inhibitors provide a framework for understanding potential interactions. researchgate.netnih.govresearchgate.net Inhibitors often bind within the transmembrane domain of the pump, frequently at the thapsigargin-binding site, leading to allosteric inhibition. nih.gov Key interactions typically involve hydrogen bonds with polar residues and hydrophobic interactions within the binding cavity. researchgate.netnih.gov
Prediction of Binding Modes and Affinities
A primary output of molecular docking is the prediction of the binding pose of a ligand within a protein's active site and an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.netdergipark.org.trnih.gov A more negative value typically indicates a more favorable binding interaction. uobaghdad.edu.iq
For quinoline derivatives targeting tubulin, docking studies predict binding modes where the quinoline core and its substituents establish a network of interactions. These include hydrogen bonds, pi-sigma interactions, and hydrophobic contacts with residues such as Asn101, Asn167, Leu248, and Thr179. tandfonline.comresearchgate.netnih.gov The predicted binding affinities from these studies help in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. nih.gov
In the context of kinase inhibition, docking simulations of 4-anilinoquinazoline derivatives have successfully predicted binding modes consistent with crystallographic data. researchgate.net The calculations reveal how different substituents can influence the orientation of the inhibitor and its interactions with the protein, thereby affecting the binding affinity. researchgate.netijcce.ac.ir For example, the introduction of flexible side chains can allow for the formation of additional hydrogen bonds, leading to a significant increase in potency. researchgate.net
Table 1: Predicted Binding Affinities of Selected Quinoline/Quinazoline Derivatives against Various Protein Targets This table is a representative example based on data for related compounds, illustrating the type of information generated from molecular docking studies.
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Styrylquinoline Derivative | Tubulin (Colchicine Site) | -9.0 to -11.5 | Asn101, Leu248, Thr179 |
| 4-Anilinoquinazoline Derivative | EGFR Kinase | -8.5 to -10.2 | Met769, Thr766, Asp776 |
| Pyrrole-based Carboxamide | Tubulin (Colchicine Site) | -9.390 to -9.910 | Thr179, Thr353, Lys254, Asn101 |
| 2,4-disubstituted quinoline | LipB | -3.2 to -18.5 | Not specified |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com One of the key parameters derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org
The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov This property is important in understanding the potential for charge transfer interactions between a drug molecule and its biological target. scirp.org For quinoline derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) are commonly used to determine these electronic parameters. uobaghdad.edu.iqnih.govmdpi.com The analysis of HOMO and LUMO distributions can also reveal the electron-donating and electron-accepting regions of the molecule, respectively, which is critical for understanding its interaction with protein residues. nih.gov
Table 2: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds Calculated by DFT This table provides example values to illustrate the concept, as specific data for this compound was not available.
| Compound Class | DFT Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative | B3LYP/6-311G(d,p) | Not specified | Not specified | 3.15 - 3.83 |
| Caffeine | B3LYP/6-311G(d,p) | Not specified | Not specified | 4.42 |
Prediction of Ionic Interactions and Complex Stability
Quantum chemical calculations are also employed to predict the nature and strength of non-covalent interactions, including ionic interactions, which are crucial for the stability of ligand-protein complexes. nih.govmdpi.com By calculating the complexation energy, researchers can assess the stability of a formed complex. mdpi.com A negative complexation energy indicates a spontaneous and stable complex formation. mdpi.com
For instance, in a study of a quinine-tetraphenylborate ion-pair complex, a derivative of 6-methoxyquinoline (B18371), DFT calculations were used to visualize and quantify the ionic interactions between the positively charged nitrogen in the quinine (B1679958) moiety and the negatively charged boron of the tetraphenylborate. nih.govmdpi.com These calculations, performed at the B3LYP/6-311G(d,p) level of theory, confirmed the stability of the complex with a significant negative complexation energy. mdpi.com Such approaches can be applied to this compound derivatives to understand their interactions with charged residues (e.g., Asp, Glu, Arg, Lys) in a protein's active site.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, the reality is that both molecules are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of the ligand and the dynamic nature of the ligand-protein complex over time.
Conformational analysis aims to identify the low-energy, stable conformations of a molecule. nih.govresearchgate.net For flexible molecules, multiple conformations can exist, and understanding the preferred geometry is crucial for accurate docking studies. nih.gov
Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the assessment of the stability of the docked pose and the characterization of the ligand's behavior within the binding site. nih.govnih.govrsc.org MD simulations of quinoline derivatives bound to their target proteins have been used to confirm the stability of the interactions predicted by docking. nih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can assess whether the ligand remains stably bound in its initial docked conformation. nih.gov Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which often correlate better with experimental data than docking scores alone. nih.gov
In Silico Screening and Virtual Library Design
The process of discovering novel therapeutic agents is often accelerated by the use of computational tools to screen vast chemical libraries against specific biological targets. For derivatives of this compound, this begins with the rational design of a virtual library. This library is a collection of digital molecules based on the 6-methoxyquinoline core structure, with various chemical substitutions systematically introduced at the 4-amino position and other accessible sites on the quinoline ring.
The design of these virtual libraries is a strategic process. It often involves analyzing the structure-activity relationships (SAR) of known active compounds to inform the selection of substituents. The goal is to explore a diverse chemical space while maintaining drug-like properties. For instance, a virtual library of 6-methoxyquinoline derivatives might be created to target protein kinases, a class of enzymes frequently implicated in cancer. In such a scenario, the library would be designed to include functionalities known to interact with the ATP-binding pocket of kinases.
Once the virtual library is established, in silico screening, primarily through molecular docking, is employed. This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The strength of this interaction is estimated using a scoring function, which ranks the compounds in the library based on their predicted binding affinity.
For example, a virtual screening campaign of a 6-methoxyquinoline-4-amine derivative library against a specific protein kinase would involve docking each compound into the active site of the kinase. The results would be a ranked list of compounds, with those exhibiting the most favorable docking scores considered as potential "hits" for further investigation.
| Virtual Screening Stage | Description | Key Considerations |
| Target Selection | Identification of a biologically relevant protein target (e.g., a specific kinase). | The three-dimensional structure of the target must be available or accurately modeled. |
| Virtual Library Generation | Creation of a diverse set of digital molecules based on the 6-Methoxyquinolin-4-amine scaffold. | Chemical diversity, synthetic feasibility, and adherence to drug-like properties (e.g., Lipinski's rule of five). |
| Molecular Docking | Prediction of the binding mode and affinity of each library compound to the target protein. | Accuracy of the docking algorithm and scoring function. |
| Hit Identification | Selection of top-ranking compounds based on docking scores and visual inspection of binding interactions. | Favorable interactions with key amino acid residues in the active site. |
While specific high-throughput virtual screening studies on large libraries of this compound derivatives are not extensively detailed in publicly available literature, the general methodology is a standard and powerful tool in drug discovery. The insights gained from such screenings guide the synthesis and experimental testing of the most promising candidates, thereby streamlining the path to identifying novel therapeutic agents.
Pharmacophore Modeling for Lead Optimization
Following the identification of initial "hit" compounds from virtual screening or experimental assays, the subsequent phase of drug discovery focuses on lead optimization. Pharmacophore modeling is a crucial computational technique employed at this stage to refine the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The process of pharmacophore modeling for this compound derivatives would involve the following steps:
Ligand Alignment: A set of active compounds with known biological data is superimposed based on their common chemical features.
Pharmacophore Generation: A 3D model is generated that encapsulates the shared chemical features and their spatial arrangement. This model represents the key interaction points between the ligands and the target receptor.
Model Validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds.
Lead Optimization: The validated pharmacophore model is then used as a template to guide the modification of the lead compound. New derivatives are designed to better fit the pharmacophore model, with the expectation of improved biological activity.
For instance, a pharmacophore model developed from a series of active 6-methoxyquinoline-based kinase inhibitors might reveal the importance of a hydrogen bond acceptor at a specific position, a hydrophobic group in another region, and an aromatic ring for π-π stacking interactions. This information would then guide medicinal chemists in synthesizing new derivatives of 6-Methoxyquinolin-4-amine that incorporate these features in the optimal spatial orientation.
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Interaction with carbonyl or hydroxyl groups of amino acid residues in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Interaction with amine or hydroxyl groups of amino acid residues. |
| Hydrophobic (HY) | A non-polar region of the molecule. | Van der Waals interactions with hydrophobic pockets in the active site. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | π-π stacking or cation-π interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |
By integrating pharmacophore modeling into the lead optimization process, researchers can make more informed decisions about which structural modifications are most likely to lead to improved drug candidates, thereby accelerating the development of new therapeutics based on the this compound scaffold.
Analytical and Spectroscopic Characterization in 6 Methoxyquinolin 4 Amine Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 6-Methoxyquinolin-4-amine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals.
Proton NMR (¹H-NMR) for Structural Elucidation
Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the quinoline (B57606) ring system, the methoxy (B1213986) group protons, and the amine proton. The hydrochloride salt form may lead to broader signals for the amine proton and adjacent protons due to proton exchange and quadrupolar effects of the nitrogen atom.
The expected chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing effects of the quinoline nitrogen and the protonated amine group. The aromatic region will display a set of coupled signals corresponding to the protons on the quinoline core. The methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The amine proton signal's position can be variable and is often confirmed by D₂O exchange, where the peak disappears.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.5 - 8.7 | d | ~5.0 |
| H3 | 6.8 - 7.0 | d | ~5.0 |
| H5 | 7.8 - 8.0 | d | ~9.0 |
| H7 | 7.2 - 7.4 | dd | ~9.0, 2.5 |
| H8 | 7.5 - 7.7 | d | ~2.5 |
| NH₂ | 9.0 - 11.0 | br s | - |
| OCH₃ | 3.9 - 4.1 | s | - |
Note: These are predicted values and may vary based on the solvent and concentration.
Carbon-13 NMR (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically 100-160 ppm). The carbon atom bearing the methoxy group (C6) and the carbon attached to the amine group (C4) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon will appear as a signal in the upfield region (around 55-60 ppm).
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 100 - 105 |
| C4 | 145 - 150 |
| C4a | 140 - 145 |
| C5 | 120 - 125 |
| C6 | 155 - 160 |
| C7 | 105 - 110 |
| C8 | 125 - 130 |
| C8a | 140 - 145 |
| OCH₃ | 55 - 60 |
Note: These are predicted values and may vary based on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., HSQC, COSY, DEPT)
To definitively assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C4, C4a, C6, and C8a in the quinoline ring) would be absent. This helps in confirming the assignments made from the ¹³C-NMR spectrum.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network of the aromatic protons, for instance, the coupling between H2 and H3, and the couplings between H5, H7, and H8, thus confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For example, the proton signal assigned to H5 would show a correlation to the carbon signal assigned to C5.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be determined, which serves as a definitive confirmation of the compound's identity. The expected accurate mass for the protonated molecule [M+H]⁺ of the free base, 6-Methoxyquinolin-4-amine, would be calculated based on the most abundant isotopes of its constituent elements (C₁₀H₁₀N₂O).
Expected HRMS Data for 6-Methoxyquinolin-4-amine
| Ion | Calculated m/z |
| [M+H]⁺ | 175.0866 |
The observation of a molecular ion peak with this exact mass-to-charge ratio in the HRMS spectrum would provide strong evidence for the presence of 6-Methoxyquinolin-4-amine.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, analysis in the positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base.
In addition to the molecular ion, ESI-MS can also provide structural information through fragmentation analysis (MS/MS). By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. For 6-Methoxyquinolin-4-amine, fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or radicals like •CH₃ from the methoxy group, providing further confirmation of the molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, offering high sensitivity and specificity for both purity assessment and identity confirmation. researchgate.net In a typical application, the compound is first separated from potential impurities using a reversed-phase High-Performance Liquid Chromatography (HPLC) system. The eluent is then introduced into a mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio (m/z).
For 6-Methoxyquinolin-4-amine (base form, C₁₀H₁₀N₂O), the calculated monoisotopic mass is approximately 174.08 Da. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound is readily protonated, yielding a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 175.09. nih.gov The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of this mass with high precision, which serves as a primary confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) is further employed to confirm the molecular structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern. The fragmentation of the quinoline core and the loss of substituents like the methoxy group (CH₃O) or the amine group (NH₂) produce specific daughter ions. researchgate.netnih.gov For instance, a common fragmentation pathway for related methoxyquinolines involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). nih.gov The presence of an amine group typically leads to alpha-cleavage. libretexts.orglibretexts.org Analysis of these fragment ions provides unambiguous confirmation of the compound's identity.
| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 175.09 | 160.07 | -15 (CH₃) | Loss of a methyl radical from the methoxy group |
| 175.09 | 158.08 | -17 (NH₃) | Loss of ammonia (B1221849) from the protonated amine |
| 175.09 | 146.07 | -29 (HCN + H₂) | Fragmentation of the quinoline ring |
| 160.07 | 132.08 | -28 (CO) | Loss of carbon monoxide after initial methyl loss |
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR))
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. mdpi.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The FTIR spectrum of this compound is characterized by several key absorption regions. The presence of the hydrochloride salt results in a broad absorption band typically observed in the 2500-3000 cm⁻¹ range, corresponding to the N-H stretching vibration of the protonated amine (R-NH₃⁺). Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. astrochem.org
The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. The characteristic stretching vibrations of the quinoline ring's C=C and C=N bonds are found between approximately 1650 and 1430 cm⁻¹. rsc.orgresearchgate.net The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group gives rise to strong absorptions, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. mdpi.com Furthermore, C-H out-of-plane bending vibrations of the substituted aromatic rings produce strong bands in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern. astrochem.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3100-3000 | Medium-Weak |
| N-H Stretch (salt) | -NH₃⁺ | 3000-2500 | Broad, Strong |
| C=C / C=N Ring Stretch | Quinoline Ring | 1650-1430 | Strong-Medium |
| N-H Bend (salt) | -NH₃⁺ | ~1600-1500 | Medium |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | ~1030 | Medium |
| C-H Out-of-Plane Bend | Quinoline Ring | 900-700 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of photons in this energy range promotes electrons from lower-energy ground states to higher-energy excited states, primarily corresponding to π → π* and n → π* transitions within the aromatic quinoline system.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the substituted quinoline chromophore. Studies on the closely related 6-methoxyquinoline (B18371) show absorption maxima that are not significantly shifted by solvent polarity, indicating that the transitions are primarily π → π* in nature. researchgate.net The addition of the amino group at the 4-position, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. researchgate.net
The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol (B129727). The absorption maxima (λmax) are influenced by the electronic nature of the substituents and the solvent environment. biointerfaceresearch.com While extensive solvatochromism studies are specific to each compound, general trends can be predicted based on related structures.
| Solvent Type | Example Solvent | Expected λmax Range (nm) | Associated Electronic Transition |
|---|---|---|---|
| Nonpolar | Cyclohexane | ~230-250, ~330-350 | π → π |
| Polar Aprotic | Acetonitrile | ~230-250, ~335-355 | π → π |
| Polar Protic | Ethanol/Methanol | ~235-255, ~340-360 | π → π* |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Metabolite Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis of this compound, enabling the precise determination of its purity and concentration in various samples. nih.govwu.ac.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. nih.gov
For quantitative analysis, a validated HPLC method is established. This involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. A UV detector is typically used, with the detection wavelength set at one of the compound's absorption maxima (e.g., ~254 nm or ~340 nm) to ensure high sensitivity. pom.go.id A calibration curve is generated by injecting known concentrations of a reference standard and plotting the peak area against concentration. This curve is then used to determine the concentration of the analyte in unknown samples with high accuracy and precision. nih.gov
In metabolic studies, HPLC is crucial for separating the parent drug from its metabolites. nih.gov The metabolism of quinoline derivatives often involves phase I reactions like hydroxylation or O-demethylation, which increase the polarity of the molecule. nih.gov These more polar metabolites will have shorter retention times on a reversed-phase column compared to the parent compound. By analyzing biological samples (e.g., from microsomal incubations) over time, the disappearance of the parent compound peak and the appearance of new, earlier-eluting metabolite peaks can be monitored. nih.govresearchgate.net The identity of these metabolites is subsequently confirmed by collecting the corresponding fractions and analyzing them by mass spectrometry.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV-Vis or Photodiode Array (PDA) at λmax (e.g., 254 nm or 343 nm) |
| Injection Volume | 10-20 µL |
Metabolism Studies and Mechanistic Insights of 6 Methoxyquinolin 4 Amine Hydrochloride Derivatives Preclinical
Metabolic Fate of Quinoline-Based Compounds
The metabolic fate of quinoline-based compounds is diverse and highly dependent on the specific substitutions on the quinoline (B57606) core and its side chains. As a class, 4-aminoquinolines are extensively distributed in tissues and are generally characterized by long elimination half-lives nih.gov. The biotransformation pathways for these compounds primarily involve Phase I and Phase II reactions aimed at increasing their water solubility to facilitate excretion.
A primary metabolic route for many 4-aminoquinolines is N-dealkylation of the side chain. For instance, the archetypal 4-aminoquinoline (B48711), chloroquine (B1663885), is principally metabolized through the N-dealkylation of the ethyl groups on its aminoalkyl side chain nih.govnih.gov. Amodiaquine (B18356), another prominent 4-aminoquinoline, is rapidly and almost completely metabolized to desethylamodiaquine (B193632) (DEAQ), its main active metabolite, to the extent that amodiaquine is often considered a prodrug nih.govtaylorandfrancis.com.
However, the metabolic fate is not limited to side-chain alterations. Some derivatives are designed to block specific metabolic pathways. For example, replacing the 4'-hydroxyl group of amodiaquine with a halogen atom can inhibit its metabolic activation to toxic quinone imine metabolites liverpool.ac.uk. Furthermore, novel 4-aminoquinoline analogues have been shown to undergo different metabolic pathways altogether. One such compound, N-tert-butyl isoquine (B1199177) (NTBISQ), was found to undergo direct Phase II glucuronidation, a stark contrast to amodiaquine which is known to form glutathione (B108866) conjugates liverpool.ac.ukresearchgate.net. This highlights that subtle structural changes can significantly alter the metabolic fate, shifting it from Phase I oxidation to direct Phase II conjugation.
Excretion routes also vary. Chloroquine and its metabolites are eliminated mainly by the kidneys, whereas amodiaquine and its metabolites are excreted predominantly in the bile nih.gov.
Identification and Characterization of Major Metabolites
The identification of metabolites is crucial for understanding a drug's mechanism of action and its potential for toxicity. For widely studied 4-aminoquinolines, several major metabolites have been characterized.
Chloroquine Metabolites: The primary metabolites of chloroquine are formed through sequential N-dealkylation. These include the pharmacologically active monodesethylchloroquine and the subsequent product, didesethylchloroquine nih.gov. Other identified metabolites include 7-chloro-4-aminoquinoline, the chloroquine side chain N-oxide, and chloroquine di-N-oxide nih.gov.
Amodiaquine Metabolites: The main metabolite of amodiaquine is N-desethylamodiaquine taylorandfrancis.com. Minor metabolites such as 2-hydroxyl-N-desethylamodiaquine and N-bis-desethylamodiaquine have also been identified taylorandfrancis.com. A critical aspect of amodiaquine metabolism is the formation of a reactive and toxic amodiaquine quinoneimine (AQQI) metabolite esr.ieplos.org. This electrophilic species is believed to be responsible for the rare but serious adverse effects of agranulocytosis and hepatotoxicity associated with the drug, as it can bind to cellular macromolecules researchgate.netnih.gov.
The table below summarizes the major metabolites identified for key 4-aminoquinoline compounds.
| Parent Compound | Major Metabolite(s) | Minor/Other Metabolites | Key Metabolic Pathway |
| Chloroquine | Monodesethylchloroquine, Didesethylchloroquine | 7-chloro-4-aminoquinoline, N-oxides | N-Dealkylation |
| Amodiaquine | N-desethylamodiaquine | 2-hydroxyl-N-desethyl-amodiaquine, N-bis-desethylamodiaquine | N-Dealkylation |
| Amodiaquine Quinoneimine (AQQI) | Glutathione/Cysteine conjugates | Bioactivation (Oxidation) | |
| N-tert-butyl Isoquine (NTBISQ) | Phenolic glucuronide | Not specified | Glucuronidation (Phase II) |
Role of Specific Enzymes in Metabolism (e.g., Cytochrome P450)
The biotransformation of quinoline-based compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for Phase I metabolism nih.govnih.gov. The specific CYP isoforms involved can vary significantly between different quinoline derivatives, influencing their metabolic rate and profile.
For chloroquine, in vitro studies using human liver microsomes and cDNA-expressed CYPs have shown that multiple enzymes can catalyze its N-dealkylation. Significant metabolic activity has been observed with CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5 nih.govdrugbank.com. However, the major contributors to in vivo metabolism are believed to be CYP2C8 and CYP3A4 nih.govresearchgate.net.
The metabolism of amodiaquine is also heavily reliant on CYP enzymes. Specifically, CYP2C8 has been identified as having a high affinity and high turnover rate for amodiaquine N-deethylation, making it a key enzyme in the formation of its active metabolite, N-desethylamodiaquine taylorandfrancis.commedpath.com. The bioactivation of amodiaquine to its toxic quinoneimine metabolite is also a P450-mediated process esr.ie.
It is important to note that genetic polymorphisms in CYP enzymes can lead to significant interindividual variations in drug metabolism nih.govoup.com. For example, the CYP2D6 enzyme, which is involved in the metabolism of many drugs including some quinolines, is highly polymorphic, leading to phenotypes ranging from poor to ultrarapid metabolizers oup.com. Such variations can impact the efficacy and safety of drugs metabolized by these pathways. Chloroquine itself has been shown to be an inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other drugs that are substrates for this enzyme nih.govnih.gov.
The table below lists the primary CYP450 enzymes involved in the metabolism of representative 4-aminoquinolines.
| Compound | Primary CYP450 Enzymes Involved | Metabolic Reaction |
| Chloroquine | CYP2C8, CYP3A4/5 (major in vivo) | N-dealkylation |
| CYP1A2, CYP2C19, CYP2D6 (in vitro) | N-dealkylation | |
| Amodiaquine | CYP2C8 | N-deethylation, Bioactivation |
| Hydroxychloroquine | CYP2C8, CYP2D6, CYP3A4/5 | N-dealkylation |
Impact of Metabolism on Efficacy and Selectivity
Metabolism can profoundly influence the therapeutic efficacy and selectivity of 4-aminoquinoline derivatives in several ways. It can lead to the formation of active metabolites, inactivate the compound, or produce toxic byproducts.
Conversely, metabolism can be a liability. The formation of the reactive AQQI metabolite from amodiaquine is a critical factor limiting its clinical use due to toxicity concerns plos.orgnih.gov. This has driven the rational design of new analogues, such as isoquine. By repositioning the hydroxyl and Mannich side-chain on the aniline (B41778) ring, isoquine was designed to be incapable of forming a toxic quinoneimine metabolite while retaining high antimalarial activity against chloroquine-resistant parasites esr.ie. This demonstrates a successful strategy where understanding metabolic pathways directly leads to the development of safer, more selective drugs.
Metabolic stability also plays a key role. Compounds that are too rapidly metabolized may have short half-lives, limiting their in vivo exposure and efficacy nih.govplos.org. Therefore, a key goal in drug design is to achieve a balance: the compound must be stable enough to reach its target and exert its effect, but also be clearable to avoid accumulation and long-term toxicity. Modifications to the side chain of 4-aminoquinolines, such as replacing diethylamino groups with bulkier tert-butyl or heterocyclic rings, have been explored to increase metabolic stability and enhance activity against resistant strains acs.org.
Strategies for Synthetic Access to Metabolites for Research Standards
Access to pure metabolite standards is essential for comprehensive preclinical research, allowing for their definitive identification in biological samples and the direct assessment of their pharmacological and toxicological properties. The synthesis of these metabolites often leverages the same chemical principles used to create the parent drug, with additional steps to introduce the specific metabolic modifications.
The synthesis of 4-aminoquinoline parent drugs typically involves the condensation of 4,7-dichloroquinoline (B193633) with a desired amine side chain plos.orgnih.gov. This reaction can be performed under various conditions, including using N-methyl-2-pyrrolidone (NMP) as a solvent or through microwave-assisted strategies for greater efficiency plos.orgfrontiersin.org.
To synthesize metabolites, these routes can be adapted:
N-dealkylated Metabolites: To create standards for metabolites like monodesethylchloroquine, the synthetic process would start with a partially dealkylated side-chain amine (e.g., N-ethyl-1,4-pentanediamine) which is then condensed with 4,7-dichloroquinoline.
Oxidized Metabolites: Synthesizing hydroxylated metabolites often requires multi-step procedures. This might involve preparing a protected precursor of the parent drug, introducing a hydroxyl group through targeted oxidation or by starting with a hydroxylated building block, and then completing the synthesis of the quinoline structure.
Conjugated Metabolites: The synthesis of Phase II metabolites like glucuronides is more complex and typically involves enzymatic or specialized chemical methods to conjugate the glucuronic acid moiety to a hydroxyl or amine group on the parent drug or a Phase I metabolite.
Recent advances in synthetic chemistry, such as palladium-catalyzed dehydrogenative aromatization, offer novel and efficient routes to the quinoline core, which can be further functionalized to produce a wide array of derivatives and their potential metabolites frontiersin.org.
Analysis of Transformation Products in Biological Systems
Analyzing the transformation products of 6-methoxyquinolin-4-amine derivatives in complex biological matrices like plasma, urine, bile, or tissue homogenates is a cornerstone of preclinical metabolism studies. The primary goal is to detect, identify, and quantify the parent drug and its metabolites to build a comprehensive pharmacokinetic profile.
The predominant analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) nih.gov. This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of metabolites in complex samples. The process involves:
Sample Preparation: Extraction of the analytes from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The parent drug and its various metabolites are separated based on their physicochemical properties as they pass through a column.
Mass Spectrometric Detection: As the separated compounds exit the column, they are ionized and detected by a tandem mass spectrometer. The instrument can be set to specifically monitor for the parent drug and a list of predicted metabolites based on their unique mass-to-charge ratios and fragmentation patterns, enabling accurate quantification.
In early discovery phases, high-resolution mass spectrometry is invaluable for identifying unknown metabolites. By comparing samples from in vitro incubations (e.g., with liver microsomes) with control samples, researchers can pinpoint new metabolic products. The exact mass measurements and fragmentation data help elucidate the chemical structures of these novel transformation products who.int.
Advanced Strategies for Chemical Derivatization of Amines in Research
Derivatization for Enhanced Detection in Analytical Methods (e.g., Chromatography, Mass Spectrometry Imaging)
The primary amine group of 6-Methoxyquinolin-4-amine makes it amenable to a wide range of derivatization reactions designed to improve its detection in analytical techniques. While underivatized 4-aminoquinolines can be analyzed, derivatization is often employed to enhance sensitivity and selectivity, particularly when dealing with complex biological matrices. nih.govpsu.edu The inherent fluorescence of the quinoline (B57606) scaffold can be augmented or tailored by attaching specific tags to the amine group.
Strategies for enhancing detection often involve pre-column derivatization prior to High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). psu.edu The goal is to attach a moiety that possesses strong ultraviolet (UV) absorbance or fluorescence, or one that improves ionization efficiency for mass spectrometry (MS).
While specific studies detailing the derivatization of 6-Methoxyquinolin-4-amine for analytical detection are not prevalent, the broader class of aminoquinolines and the use of quinoline-based reagents are well-documented. For instance, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are widely used to derivatize amino acids and other primary and secondary amines. nih.gov These reagents attach a fluorescent quinoline tag, enabling highly sensitive detection. nih.gov Similarly, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been developed as a sensitive fluorescence derivatization reagent for primary amines, forming fluorescent amides that are easily separated by HPLC. rsc.org Novel derivatization reagents based on a 1,3-oxazinoquinolin-4-one structure have also been designed to differentiate between primary and secondary amines in high-resolution mass spectrometry, demonstrating the versatility of the quinoline core in developing advanced analytical tools. researchgate.netnih.gov
These examples underscore a key principle: the amine function on the 6-methoxyquinoline (B18371) core is a reactive handle that can be tagged with various chromophores or fluorophores to significantly lower the limits of detection in analytical assays.
Table 1: Common Derivatizing Reagents for Primary Amines
| Reagent Class | Example Reagent | Functional Group Targeted | Detection Method |
|---|---|---|---|
| Acyl Chlorides | Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, MS |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary/Secondary Amines | UV |
| NHS Esters | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Fluorescence |
| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence |
| Aldehydes | o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | Fluorescence |
Functional Group Specific Derivatization (e.g., Amine, Hydroxyl, Carboxylate Tagging)
Functional group specific derivatization involves selectively modifying one type of functional group in a molecule that may contain several. In 6-Methoxyquinolin-4-amine hydrochloride, the primary aromatic amine at the 4-position is the most reactive and nucleophilic site for derivatization under a wide range of conditions. masterorganicchemistry.com This selectivity is a key advantage in chemical synthesis and tagging.
Reagents such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and acyl chlorides will react preferentially with the 4-amino group to form stable amide, thiourea, and amide bonds, respectively. interchim.fr This specific reactivity allows for the precise attachment of labels, linkers, or other molecular scaffolds directly to the nitrogen atom without affecting other parts of the molecule under controlled conditions.
In contrast, the methoxy (B1213986) group at the 6-position consists of a chemically stable ether linkage. This group is generally unreactive under the mild conditions used for amine derivatization. Similarly, the quinoline ring itself is an aromatic system that requires harsh conditions to undergo modification. Therefore, derivatization of 6-Methoxyquinolin-4-amine almost exclusively occurs at the 4-amino position, making it a reliable anchor point for chemical modification. This high degree of specificity is crucial for applications in medicinal chemistry and chemical biology, where precise structural modifications are required to study structure-activity relationships.
Green Chemistry Approaches in Derivatization Reactions
The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being applied to the synthesis and derivatization of quinoline compounds. unibo.itresearchgate.net Traditional derivatization methods often rely on organic solvents and lengthy reaction times. Modern approaches seek to overcome these limitations.
Microwave-assisted synthesis has emerged as a powerful green tool for preparing 4-aminoquinoline (B48711) derivatives. mdpi.com This technique can dramatically reduce reaction times from hours to minutes and often allows for reactions to be conducted without a solvent, which aligns with the principles of waste reduction. mdpi.com For example, the synthesis of various 4-aminoquinoline derivatives has been achieved with high yields by reacting 2-aminobenzonitriles with ketones in a sealed tube under microwave irradiation, often eliminating the need for extensive product purification. mdpi.com
Another green approach involves the use of more environmentally benign solvents. While many organic reactions require anhydrous organic solvents, some derivatization procedures can be adapted to aqueous media. An ion-pair reaction involving a quinine (B1679958) derivative, which contains the 6-methoxyquinoline core, was successfully performed in deionized water at room temperature, highlighting a green chemistry pathway for creating complexes. nih.gov The use of alternative energy sources like ultrasound has also been shown to enhance reaction rates and efficiency, further contributing to greener derivatization protocols. researchgate.net These methods demonstrate a commitment to developing more sustainable synthetic and derivatization pathways in chemical research. organic-chemistry.org
Derivatization for Modulating Physicochemical Properties relevant to research (e.g., Proton Affinity, Hydrophobicity)
Derivatization of the 4-amino group of 6-methoxyquinoline is a key strategy for systematically modulating its physicochemical properties for research purposes. Properties such as proton affinity (basicity) and hydrophobicity are critical determinants of a molecule's biological activity, membrane permeability, and pharmacokinetic profile. ucsf.edu
The basicity of the 4-aminoquinoline scaffold is crucial for many of its biological functions. The nitrogen atoms in the quinoline ring system can be protonated, and their pKa values influence interactions with biological targets. Research on 4-aminoquinoline analogues has shown a direct correlation between the pKa of the molecule and its biological activity against certain pathogens. frontiersin.org By derivatizing the 4-amino group with different substituents, researchers can fine-tune the electron density around the quinoline nitrogens, thereby altering the molecule's proton affinity and optimizing its biological efficacy. frontiersin.org Studies on the photophysical properties of 6-methoxyquinoline have also shed light on its behavior in the excited state, which relates to proton transfer dynamics. researchgate.net
Hydrophobicity, often measured as the partition coefficient (logP), is another critical parameter that can be controlled through derivatization. The 6-methoxyquinoline core has a defined hydrophobicity, but by attaching various side chains to the 4-amino position—ranging from simple alkyl groups to more complex aromatic systems—its solubility in aqueous and lipid environments can be systematically altered. This modulation is essential in drug discovery research to improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, adding polar groups can increase water solubility, while adding nonpolar aliphatic or aromatic moieties can increase lipophilicity, potentially enhancing passage across cellular membranes.
Design of Linkers and Scaffolds for Conjugate Synthesis
The 4-aminoquinoline structure, including the 6-methoxy substituted variant, serves as a privileged scaffold in medicinal chemistry, frequently used as a building block for the synthesis of more complex hybrid molecules and conjugates. wikipedia.org The 4-amino group provides a convenient attachment point for linkers, which are chemical bridges used to connect the quinoline moiety to other pharmacophores or functional units. broadpharm.comwuxiapptec.com
This "molecular hybridization" approach aims to create dual-action agents or to improve the targeting and efficacy of the parent molecule. Research has demonstrated the successful synthesis of various conjugates where a 4-aminoquinoline core is tethered to other biologically active heterocycles.
Pyrimidine (B1678525) Hybrids: 4-aminoquinoline has been linked to pyrimidine moieties to create hybrid compounds with potent antimalarial activity in the nanomolar range. nih.gov
Pyrano[2,3-c]pyrazole Hybrids: Covalent linking of a pyrano[2,3-c]pyrazole scaffold to the 4-aminoquinoline core via an ethyl linker has been explored to generate new agents against resistant strains of Plasmodium falciparum. nih.gov
Chalcone (B49325) Conjugates: A piperazine (B1678402) linker has been used to connect 4-aminoquinoline with chalcone and ferrocenyl-chalcone structures, resulting in conjugates with submicromolar antiplasmodial activities. nih.gov
Tetrazole Hybrids: 6-methoxy-8-aminoquinoline has been used as a precursor to synthesize hybrids linked to tetrazole moieties, where the nature of the linker was shown to strongly influence biological activity and cytotoxicity. mdpi.com
In these examples, the linker's length, flexibility, and chemical nature are critical design elements that can significantly impact the final conjugate's biological properties. nih.gov The 6-Methoxyquinolin-4-amine scaffold thus provides a robust and versatile foundation for developing novel, complex molecules through strategic linker and conjugate design.
Table 2: Examples of 6-Methoxyquinolin-4-amine Derivatives and Conjugates in Research
| Derivative/Conjugate Type | Attached Moiety | Linker Type | Research Focus |
|---|---|---|---|
| Hybrid Molecule | Pyrimidine | Amine | Antimalarial Activity |
| Hybrid Molecule | Pyrano[2,3-c]pyrazole | Ethyl | Antimalarial Activity |
| Conjugate | Chalcone/Ferrocenyl-chalcone | Piperazine | Antiplasmodial Activity |
| Hybrid Molecule | Tetrazole | Various Aliphatic/Aromatic | Antiplasmodial Activity |
| P-gp Inhibitor | 2-Aryl groups | Direct (synthesis variation) | P-glycoprotein Inhibition |
Future Research Directions and Translational Perspectives for 6 Methoxyquinolin 4 Amine Hydrochloride Research
Exploration of Novel Biological Targets for Quinoline-Based Compounds
The therapeutic efficacy of quinoline (B57606) derivatives has long been recognized, yet the full extent of their biological targets remains an active area of investigation. nih.gov Historically used in the treatment of malaria, the mechanism of action for many quinolines is not fully understood. nih.gov Recent research, however, has begun to uncover novel protein targets for this class of compounds, opening up new avenues for therapeutic applications.
A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. nih.gov This discovery provides new insights into their mechanisms of action and suggests potential applications beyond their traditional uses. nih.gov Furthermore, certain novel quinoline compounds have been found to act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A, which is significant in the epigenetic control of cancer cells. mdpi.com
The exploration of quinoline derivatives as kinase inhibitors is another promising frontier. mdpi.com For instance, derivatives have been designed as potent and selective antagonists for α2C-adrenoceptors and as dual-target inhibitors of EGFR and HER-2, both of which are crucial targets in cancer therapy. acs.orgrsc.org These findings underscore the importance of continued screening and target identification studies to fully harness the therapeutic potential of quinoline-based compounds like 6-Methoxyquinolin-4-amine hydrochloride.
| Potential Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2), DNA Methyltransferases (DNMTs) | Cancer, various metabolic disorders |
| Receptors | α2C-adrenoceptors, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2) | Neurological disorders, Cancer |
Development of Advanced Drug Delivery Systems in Preclinical Models
A significant challenge in the development of many quinoline derivatives is their hydrophobic nature, which can lead to poor bioavailability. ontosight.ainih.gov Advanced drug delivery systems offer a promising solution to overcome this limitation. In preclinical models, various nanocarriers are being investigated to improve the delivery of hydrophobic drugs. mdpi.comresearchgate.net
These systems are designed to protect the drug from degradation, prolong its circulation time, and facilitate targeted delivery to specific tissues. mdpi.comastrazeneca.com While specific studies on this compound are emerging, the general principles applied to hydrophobic compounds are highly relevant.
| Delivery System | Description | Potential Advantages for Quinoline Derivatives |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers that can encapsulate hydrophobic drugs. mdpi.com | Improved solubility, controlled release, and potential for surface modification for targeted delivery. astrazeneca.com |
| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and can be engineered to carry hydrophobic drugs. nih.gov | Biocompatibility, sustained drug release, and suitability for various administration routes. nih.gov |
| Inorganic Nanoparticles | Nanoparticles made from materials like gold or silica, which can be functionalized to carry drugs. mdpi.com | Precise control over size and shape, large surface area for drug loading, and potential for use in imaging and therapy (theranostics). mdpi.com |
Rational Design of Next-Generation Quinoline Derivatives with Improved Therapeutic Profiles
The rational design of new drug candidates is heavily reliant on understanding the structure-activity relationships (SAR) of a compound series. mdpi.com For quinoline derivatives, SAR studies have been instrumental in identifying key structural features that determine their biological activity and selectivity. acs.orgnih.gov
Research has shown that modifications at various positions of the quinoline ring can significantly impact a compound's potency and target specificity. For example, in the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. acs.orgresearchgate.net Similarly, for quinoline-based antitumor agents, a bulky alkoxy group at the 7-position and an amino side chain at the 4-position were identified as beneficial for antiproliferative activity. nih.gov
These insights allow for the rational design of next-generation quinoline derivatives with improved therapeutic profiles, including enhanced efficacy, better selectivity, and reduced off-target effects. researchgate.net By systematically modifying the structure of parent compounds like this compound, researchers can aim to optimize their pharmacological properties for specific therapeutic applications. mdpi.comresearchgate.net
Integration of Omics Technologies in Understanding Compound Mechanisms of Action
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery and development. nih.govyoutube.com These high-throughput approaches provide a comprehensive view of the molecular changes that occur in biological systems in response to a drug, offering deep insights into its mechanism of action. frontlinegenomics.commdpi.com
For quinoline compounds, integrating these technologies can help to:
Identify novel drug targets by observing changes in gene expression (transcriptomics) or protein levels (proteomics) following treatment. mdpi.com
Elucidate signaling pathways affected by the compound by analyzing the interplay between different molecular layers. conicet.gov.arnih.gov
Discover biomarkers that can predict a patient's response to treatment or indicate potential toxicity. frontlinegenomics.com
By combining metabolomics with transcriptomics, for instance, researchers can build a comprehensive picture of the metabolic and genetic changes induced by a compound. nih.govnih.gov This integrated approach is crucial for understanding the complex biological networks perturbed by quinoline derivatives and for identifying the most promising candidates for further development. researchgate.netnih.gov
Potential for Repurposing and New Indications in Disease Research
Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The broad spectrum of biological activities exhibited by quinoline derivatives makes them excellent candidates for repurposing. rsc.orgontosight.ai
Originally developed as antimalarial agents, quinoline-based compounds have since been investigated for a multitude of other diseases. rsc.orgrsc.org Their demonstrated efficacy as anticancer, antibacterial, antifungal, and anti-inflammatory agents highlights their therapeutic versatility. ontosight.airsc.orgnih.gov
The diverse pharmacological profile of the quinoline scaffold suggests that compounds like this compound could be evaluated for new indications beyond their initial intended use. Systematic screening against a wide range of disease models, combined with the mechanistic insights gained from omics technologies, could uncover novel therapeutic opportunities for this important class of molecules. ontosight.aieurekaselect.com
Q & A
Q. What are the optimal synthetic routes for 6-Methoxyquinolin-4-amine hydrochloride, and how do reaction conditions influence yield?
Answer:
- Synthetic Strategies : Start with quinoline derivatives as precursors. For example, 6-Methoxyquinoline (CAS 5263-87-6, mp 18–20°C) can undergo nitration followed by reduction to introduce the amine group. Alternatively, nucleophilic substitution on 6-chloroquinoline derivatives with methoxy and amine groups may be feasible .
- Critical Factors : Temperature (e.g., <60°C to avoid decomposition), solvent polarity (e.g., ethanol/water mixtures for solubility), and stoichiometric ratios of reagents (e.g., excess NH₃ for amination). Evidence from analogous compounds (e.g., pyridoxine hydrochloride) highlights the importance of pH control during acidification to prevent byproducts .
Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against a certified reference standard. For example, pyridoxine hydrochloride is validated using similar methods with ≥98% purity thresholds .
- Elemental Analysis : Confirm molecular composition (C₁₀H₁₁ClN₂O) via CHNS/O analysis. Deviations >0.3% suggest impurities.
- Titration : Quantify chloride content via argentometric titration to verify stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) of this compound impact its biological activity in in vitro assays?
Answer:
- Case Study : Analogues like 2-((6-methoxyquinolin-4-yl)methyl)-8-vinylquinuclidine (DHQN) show that methoxy positioning at C6 enhances binding to specific targets (e.g., malaria parasites) due to steric and electronic effects. Replace the amine group with bulkier substituents (e.g., ethylamino) to assess activity changes .
- Methodology : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity. For contradictory results (e.g., low activity despite high purity), evaluate solubility in assay buffers using dynamic light scattering (DLS) .
Q. What are the common sources of data contradiction in spectroscopic characterization (e.g., NMR, FTIR) of this compound?
Answer:
- Solvent Artifacts : In D₂O, exchange broadening in ¹H-NMR can obscure amine proton signals. Use DMSO-d₆ for sharper peaks.
- Tautomerism : The quinoline ring may exhibit keto-enol tautomerism, leading to split signals. Confirm via ¹³C-NMR or X-ray crystallography .
- Impurity Peaks : Residual solvents (e.g., ethanol) or unreacted precursors (e.g., 6-methoxyquinoline) can appear in FTIR. Cross-reference with GC-MS data .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts like 6-methoxyquinoline (retention time ~8.2 min) or oxidized amines.
- pH-Dependent Hydrolysis : At pH <3, the hydrochloride salt may dissociate, increasing susceptibility to hydrolysis. Use phosphate buffers (pH 2–8) and track degradation kinetics via UV-Vis spectroscopy .
Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Model interactions with transition metals (e.g., Pd or Cu) to predict catalytic coupling sites. For example, the methoxy group’s electron-donating effect may direct electrophilic substitution to the C5 position .
- Retrosynthesis AI : Platforms leveraging Reaxys or Pistachio databases can propose novel routes, such as one-step amination via Buchwald-Hartwig coupling .
Methodological Notes
- Contradiction Resolution : When conflicting spectral data arise, cross-validate with orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure).
- Biological Assays : Include positive controls (e.g., quinine derivatives for antimalarial studies) and account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
